molecular formula C16H15N3O2 B11150167 Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

Cat. No.: B11150167
M. Wt: 281.31 g/mol
InChI Key: PDJBWGMTNQYLBZ-UHFFFAOYSA-N
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Description

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a phenyl group at the 2-position and an ethyl carbamate group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is usually carried out in acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, solvent-free and catalyst-free methods under microwave irradiation have been developed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl group or the imidazo[1,2-a]pyridine core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazo[1,2-a]pyridines.

Scientific Research Applications

Table 1: Synthesis Methods of Imidazo[1,2-a]pyridine Derivatives

MethodDescriptionYield (%)
Microwave-assisted synthesisRapid heating method that improves reaction rates and product yieldsUp to 95%
Palladium-catalyzed couplingUtilizes palladium catalysts for efficient bond formationVaries
One-pot reactionsSimplifies synthesis by combining multiple steps into a single reactionHigh

Biological Activities

Research indicates that ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate exhibits a range of biological activities:

Anticancer Activity

Preliminary studies have demonstrated that this compound can inhibit tumor cell proliferation. For instance, it has shown significant cytotoxicity against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC50 values indicating effective potency.

Table 2: Cytotoxicity of this compound

Cell LineIC50 (µM)
A54912.5
MCF-715.0

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Some derivatives of imidazo[1,2-a]pyridine have demonstrated efficacy against various bacterial strains, indicating that this compound could be explored for antimicrobial applications.

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in drug discovery:

  • Study on Adenosine Receptor A2A : Research focused on the interaction of imidazo[1,2-a]pyridines with adenosine receptors showed that structural modifications could enhance receptor affinity while maintaining low cytotoxicity .
  • Quantum Chemical Investigations : Studies employing density functional theory have provided insights into the electronic properties of imidazo[1,2-a]pyridine derivatives, supporting their potential as drug candidates .

Mechanism of Action

The mechanism of action of Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate involves its interaction with specific molecular targets and pathways. It has been shown to modulate the activity of γ-aminobutyric acid receptors, similar to classical benzodiazepine tranquilizers . This modulation leads to its effects on the central nervous system, including sedative and anxiolytic properties.

Comparison with Similar Compounds

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and pharmacological profiles. For example:

    Zolpidem: Used primarily as a sedative and hypnotic agent.

    Alpidem: Used as an anxiolytic agent with fewer side effects compared to classical benzodiazepines.

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Biological Activity

Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases. This article explores the biological activity of this compound through synthesized data, case studies, and research findings.

Anticancer Properties

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that compounds within this class can inhibit the growth of various cancer cell lines. This compound has shown potential in:

  • Inhibition of Cell Proliferation : It has been observed that this compound can significantly inhibit the proliferation of cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values ranging from 2.43 to 14.65 μM, indicating its potency against these cell lines .
  • Induction of Apoptosis : Further studies suggest that this compound induces apoptosis in cancer cells by enhancing caspase-3 activity and causing morphological changes indicative of cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Microtubule Disruption : The compound acts as a microtubule-destabilizing agent, which is crucial for preventing cancer cell division .
  • Targeting Specific Pathways : It has been shown to interact with various molecular targets involved in cancer progression, including topoisomerase II and EGFR pathways .

Additional Biological Activities

In addition to its anticancer effects, derivatives of imidazo[1,2-a]pyridine have demonstrated:

  • Antibacterial Activity : Some studies suggest that these compounds possess antibacterial properties that could be leveraged in treating infections .
  • Anti-inflammatory Effects : The anti-inflammatory potential of these compounds is also being explored, indicating a broader therapeutic application beyond oncology .

Study 1: Anticancer Activity Assessment

In a study assessing the anticancer activity of various imidazo[1,2-a]pyridine derivatives, this compound was evaluated alongside other analogs. The results indicated that it exhibited significant cytotoxicity against multiple cancer cell lines with a strong selectivity for malignant cells over non-cancerous cells.

CompoundCell LineIC50 (μM)Mechanism
This compoundMDA-MB-2314.98Microtubule disruption
This compoundHepG214.65Apoptosis induction

Study 2: Synthesis and Evaluation

A comprehensive synthesis study revealed that modifications in the substituents on the imidazo[1,2-a]pyridine scaffold could enhance biological activity. The introduction of different aryl groups at position 2 was found to influence both the yield and biological efficacy.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl (2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions starting from 2-phenylimidazo[1,2-a]pyridine derivatives. A common approach includes:

  • Step 1 : Condensation of 2-aminopyridine with carbonyl compounds under acidic/basic conditions to form the imidazo[1,2-a]pyridine core .
  • Step 2 : Carbamate functionalization via reaction with ethyl chloroformate or similar reagents under anhydrous conditions .

Critical factors :

  • Catalysts : Trifluoroacetic acid improves cyclization efficiency .
  • Solvents : Polar aprotic solvents (e.g., DMF) enhance reactivity but may require rigorous drying .
  • Yield optimization : Column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) achieves >90% purity .

Q. How is the structural integrity of this compound validated?

Structural characterization employs:

  • X-ray crystallography : Confirms bond angles (e.g., torsion angle of 9.04° between imidazo-pyridine and phenyl rings) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ 7.2–8.5 ppm (aromatic protons) and δ 4.1–4.3 ppm (ethyl ester) .
    • HRMS : Exact mass matches theoretical molecular weight (e.g., C₁₆H₁₄N₂O₂: 266.29 g/mol) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >200°C) .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of C3-functionalization in imidazo[1,2-a]pyridine derivatives?

Regioselective modification at the C3 position is governed by:

  • Electronic effects : The C3 carbon is electrophilic due to conjugation with the pyridine nitrogen, favoring nucleophilic attacks (e.g., sulfenylation, hydrazination) .
  • Catalytic strategies : Y(OTf)₃ promotes aza-Friedel–Crafts reactions via Lewis acid activation, directing alkylation to C3 .
  • Directing groups : Palladium-catalyzed C–H functionalization leverages coordinating ligands to enhance selectivity .

Example : Hydrazination with diethyl azodicarboxylate under metal-free conditions achieves 92% yield at 80°C in ethyl acetate .

Q. How do structural modifications at the C3 position affect biological activity?

A comparative study of analogs reveals:

Analog Modification Biological Activity
Ethyl carbamate (target compound)Carbamate groupProtein kinase inhibition (IC₅₀: 1.2 μM)
3-Carbaldehyde Aldehyde substituentAntiviral (EC₅₀: 5.8 μM vs. HCMV)
3-Thioether Thioether linkageAntitubercular (MIC: 3.4 μg/mL)

Key trends :

  • Electron-withdrawing groups (e.g., carbamate) enhance kinase binding via H-bonding .
  • Bulky substituents reduce cell permeability but improve target specificity .

Q. How can data contradictions in biological assays be resolved?

Discrepancies in activity profiles may arise from:

  • Assay conditions : Varying pH or serum content alters compound stability (e.g., carbamate hydrolysis in acidic media) .
  • Structural impurities : Trace byproducts (e.g., ethyl ester hydrolysis products) can skew IC₅₀ values. Purity validation via HPLC (>98%) is critical .
  • Target polymorphism : Kinase isoform differences may explain variable inhibition across studies .

Resolution strategy :

  • Dose-response curves : Use ≥3 independent replicates to confirm reproducibility .
  • Computational docking : Validate binding modes using DFT-optimized structures (e.g., CoMFA models) .

Q. What catalytic systems enable efficient late-stage diversification of this scaffold?

  • Palladium catalysis : Direct C–H arylation at C8 using Pd(OAc)₂/XPhos (yield: 75–85%) .
  • Photoredox catalysis : Visible-light-mediated decarboxylative coupling introduces alkyl/aryl groups at C3 .
  • Enzymatic resolution : Lipases (e.g., CAL-B) achieve enantioselective hydrolysis of ester derivatives (ee >95%) .

Q. How does the compound interact with biological targets at the molecular level?

  • Kinase inhibition : The carbamate group forms H-bonds with ATP-binding pocket residues (e.g., Glu91 in PKA) .
  • Antiviral activity : The imidazo-pyridine core intercalates into viral DNA, disrupting replication (supported by SPR assays) .
  • Metabolic stability : Microsomal studies show moderate hepatic clearance (t₁/₂: 2.1 h in human hepatocytes) .

Q. What analytical challenges arise in quantifying this compound in complex matrices?

  • LC-MS/MS limitations : Low ionization efficiency requires derivatization (e.g., dansyl chloride tagging) .
  • Matrix effects : Plasma proteins cause signal suppression; use isotope-labeled internal standards (e.g., ¹³C₆-ethyl carbamate) .
  • Degradation products : Monitor via UPLC-PDA (λ = 254 nm) to distinguish parent compound from hydrolyzed metabolites .

Properties

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

ethyl N-(2-phenylimidazo[1,2-a]pyridin-3-yl)carbamate

InChI

InChI=1S/C16H15N3O2/c1-2-21-16(20)18-15-14(12-8-4-3-5-9-12)17-13-10-6-7-11-19(13)15/h3-11H,2H2,1H3,(H,18,20)

InChI Key

PDJBWGMTNQYLBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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